molecular formula C11H21N3O2S B1526671 tert-butyl N-(1-carbamothioylpiperidin-4-yl)carbamate CAS No. 848498-90-8

tert-butyl N-(1-carbamothioylpiperidin-4-yl)carbamate

Cat. No.: B1526671
CAS No.: 848498-90-8
M. Wt: 259.37 g/mol
InChI Key: UQYHBRIBFPNSTA-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-carbamothioylpiperidin-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates Carbamates are derivatives of carbamic acid and are widely used in various fields such as agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-carbamothioylpiperidin-4-yl)carbamate typically involves the reaction of piperidin-4-amine with carbon disulfide in the presence of a base to form piperidin-4-thiocarbamic acid . This intermediate is then treated with tert-butyl chloroformate to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-carbamothioylpiperidin-4-yl)carbamate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Tert-butyl N-(1-carbamothioylpiperidin-4-yl)carbamate: has several applications in scientific research:

  • Chemistry: : It can be used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biochemical studies.

  • Industry: : It can be used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which tert-butyl N-(1-carbamothioylpiperidin-4-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Tert-butyl N-(1-carbamothioylpiperidin-4-yl)carbamate: can be compared with other carbamate compounds such as methyl N-(1-carbamothioylpiperidin-4-yl)carbamate and ethyl N-(1-carbamothioylpiperidin-4-yl)carbamate . While these compounds share similar structures, the presence of the tert-butyl group in This compound imparts unique properties and reactivity patterns that distinguish it from its counterparts.

Conclusion

This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, and ongoing research continues to uncover new uses and benefits of this compound.

Properties

IUPAC Name

tert-butyl N-(1-carbamothioylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2S/c1-11(2,3)16-10(15)13-8-4-6-14(7-5-8)9(12)17/h8H,4-7H2,1-3H3,(H2,12,17)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYHBRIBFPNSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl piperidin-4-ylcarbamate (5.5 g) was dissolved in anhydrous DCM (75 ml). H-Fluoren-9-ylmethyl isothiocyanatidocarbonate (Fmoc isothiocyanate; 7.75 g) was added in small portions at room temperature after which time a white precipitate formed. The mixture was stirred at room temperature for 90 min. The solvent was removed in vacuo and the crude mixture was treated with 10% piperidine in MeOH (100 ml) for 12 h. The mixture was concentrated in vacuo and triturated with n-hexanes. The white crystalline material was filtered and washed well with n-hexanes and dried in vacuo to afford the title compound (6.55 g).
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-(1-carbamothioylpiperidin-4-yl)carbamate

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